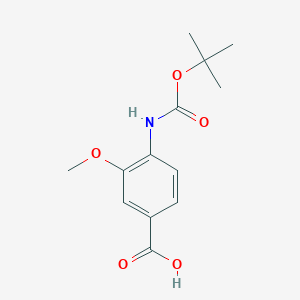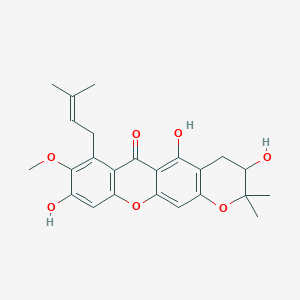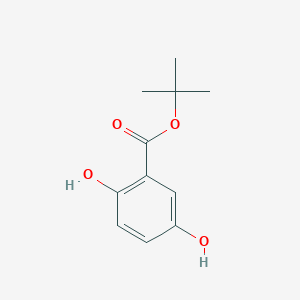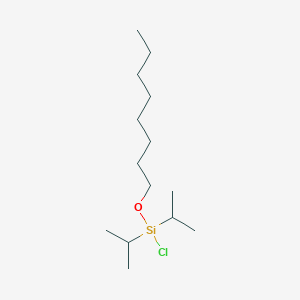
4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid
Übersicht
Beschreibung
“4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid” is a chemical compound with the molecular formula C12H15NO4 . It is also known by other names such as Boc-4-Abz-OH, 4-(Boc-amino)benzoic acid, and 4-Tert-Butoxycarbonylamino-Benzoic Acid . The compound is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The InChI code for the compound isInChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) . This code provides a specific description of the compound’s molecular structure. Chemical Reactions Analysis
The compound can be used in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis
The molecular weight of the compound is 237.25 g/mol . More detailed physical and chemical properties were not found in the retrieved documents.Wissenschaftliche Forschungsanwendungen
Parabens and Environmental Impact
- Parabens, which are esters of para-hydroxybenzoic acid, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, including methylparaben and propylparaben, have been found to be present at low concentrations in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments. Research highlights the need for further studies to understand the toxicity of chlorinated by-products of parabens, which may have implications for the study and environmental management of similar benzoic acid derivatives (Haman et al., 2015).
Pharmacological Properties of Vanillic Acid
- Vanillic acid, a dihydroxybenzoic acid analog, has been recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. The exploration of its pharmacological impact on oxidative stress-induced neurodegeneration suggests potential applications in treating various diseases. This aligns with the broader research interest in benzoic acid derivatives for their medicinal and therapeutic properties (Ingole et al., 2021).
Gallic Acid and Inflammatory Diseases
- The study of gallic acid, another benzoic acid derivative, for its anti-inflammatory mechanisms involves the MAPK and NF-κB signaling pathways. This research supports the potential of benzoic acid derivatives in developing treatments for inflammation-related diseases. Gallic acid's pharmacological activities could offer insights into similar applications for "4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid" (Bai et al., 2020).
Divalent Metal Salts of p-Aminobenzoic Acid
- Research on divalent metal salts of p-aminobenzoic acid for the synthesis of ionic polymers introduces potential applications in materials science. These studies could provide a foundation for exploring the use of "4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid" in developing new materials with integrated metal components (Matsuda, 1997).
Analytical Methods for Antioxidant Activity
- The critical presentation of tests used to determine the antioxidant activity of compounds, including those based on the transfer of hydrogen atoms and electrons, highlights the relevance of analytical methods in evaluating the properties of benzoic acid derivatives and similar compounds. This area of research could be pertinent to assessing the antioxidant potential of "4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid" (Munteanu & Apetrei, 2021).
Safety And Hazards
Zukünftige Richtungen
The use of Boc-protected amino acids in the synthesis of dipeptides represents a promising area of research . The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids is a potential future direction .
Eigenschaften
IUPAC Name |
3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-6-5-8(11(15)16)7-10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXONAJLCIBQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572726 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid | |
CAS RN |
180976-98-1 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)